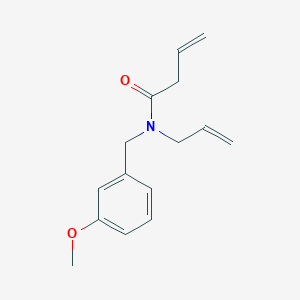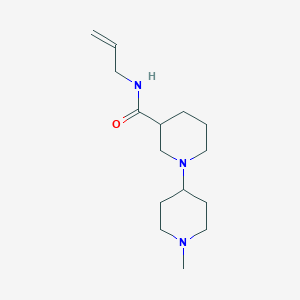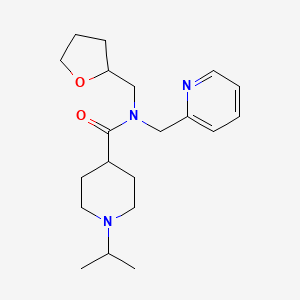![molecular formula C20H27N5O3 B3790310 5-[4-[2-(4-Methoxyanilino)-2-methylpropanoyl]piperazin-1-yl]-2-methylpyridazin-3-one](/img/structure/B3790310.png)
5-[4-[2-(4-Methoxyanilino)-2-methylpropanoyl]piperazin-1-yl]-2-methylpyridazin-3-one
Descripción general
Descripción
5-[4-[2-(4-Methoxyanilino)-2-methylpropanoyl]piperazin-1-yl]-2-methylpyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a pyridazine ring, and a methoxyaniline group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[2-(4-Methoxyanilino)-2-methylpropanoyl]piperazin-1-yl]-2-methylpyridazin-3-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-methoxyaniline with 2-methylpropanoyl chloride to form 2-(4-methoxyanilino)-2-methylpropanoyl chloride. This intermediate is then reacted with piperazine to yield 4-[2-(4-methoxyanilino)-2-methylpropanoyl]piperazine. Finally, this compound is cyclized with 2-methylpyridazine-3-one under appropriate conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-[4-[2-(4-Methoxyanilino)-2-methylpropanoyl]piperazin-1-yl]-2-methylpyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the piperazine ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the carbonyl group can produce the corresponding alcohol.
Aplicaciones Científicas De Investigación
5-[4-[2-(4-Methoxyanilino)-2-methylpropanoyl]piperazin-1-yl]-2-methylpyridazin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-[4-[2-(4-Methoxyanilino)-2-methylpropanoyl]piperazin-1-yl]-2-methylpyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. Additionally, its interaction with neurotransmitter receptors in the brain could contribute to its potential therapeutic effects in neurological disorders.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2
Uniqueness
5-[4-[2-(4-Methoxyanilino)-2-methylpropanoyl]piperazin-1-yl]-2-methylpyridazin-3-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
5-[4-[2-(4-methoxyanilino)-2-methylpropanoyl]piperazin-1-yl]-2-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-20(2,22-15-5-7-17(28-4)8-6-15)19(27)25-11-9-24(10-12-25)16-13-18(26)23(3)21-14-16/h5-8,13-14,22H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZALTWNGFQVAND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)C2=CC(=O)N(N=C2)C)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-3,3-dimethyl-2-piperazinone](/img/structure/B3790229.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B3790236.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)propyl]-N'-(4-methylphenyl)malonamide](/img/structure/B3790248.png)

![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-fluorophenyl)piperidine](/img/structure/B3790259.png)
![4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-[2-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B3790261.png)
![2-(2-aminoethyl)-N,5,6-trimethyl-N-[2-(2-pyridinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B3790266.png)
![1-[2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenoxy]-3-thiomorpholin-4-ylpropan-2-ol](/img/structure/B3790269.png)
![((2S)-1-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}-2-pyrrolidinyl)methanol](/img/structure/B3790274.png)
![1'-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1,4'-bipiperidin-4-ol](/img/structure/B3790291.png)

![2-ethyl-N-[(1-phenyl-1H-pyrazol-5-yl)methyl]-2H-tetrazol-5-amine](/img/structure/B3790329.png)

![N-[3-(3,4-dimethylphenoxy)propyl]-N,4-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxamide](/img/structure/B3790343.png)
